Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate
Overview
Description
Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate is a chemical compound widely used in scientific research, particularly in the development of fluorescence resonance energy transfer (FRET)-based nucleic acid probes. This compound is known for its high water solubility and sensitivity to environmental changes, making it a popular choice for real-time polymerase chain reaction (PCR) assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate typically involves the reaction of naphthalene-1-sulfonic acid with 2-aminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, followed by purification steps to isolate the final compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in batch processes, with each batch undergoing rigorous testing before being released for use .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used in the development of FRET-based probes for studying molecular interactions and dynamics.
Biology: The compound is employed in real-time PCR assays to monitor gene expression and detect genetic mutations.
Medicine: It is used in diagnostic assays to detect various diseases and conditions.
Mechanism of Action
The mechanism of action of Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate involves its ability to act as a donor in FRET-based assays. When paired with an appropriate acceptor, the compound can transfer energy through non-radiative dipole-dipole coupling, resulting in fluorescence emission. This property is exploited in various assays to detect and quantify molecular interactions and changes .
Comparison with Similar Compounds
- Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate
- N-(2-Aminoethyl)-5-naphthylamine-1-sulfonic acid sodium salt
- 5-(2-Aminoethylamino)-1-naphthalenesulfonic acid sodium salt
Comparison: this compound is unique due to its high water solubility and sensitivity to environmental changes, making it particularly suitable for FRET-based assays. Compared to similar compounds, it offers better performance in terms of fluorescence intensity and stability, which are critical for accurate and reliable measurements in scientific research.
Properties
IUPAC Name |
sodium;5-(2-aminoethylamino)naphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S.Na/c13-7-8-14-11-5-1-4-10-9(11)3-2-6-12(10)18(15,16)17;/h1-6,14H,7-8,13H2,(H,15,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWRACRQRUQQGH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)NCCN.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399484 | |
Record name | Sodium 5-[(2-aminoethyl)amino]naphthalene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100900-07-0 | |
Record name | Sodium 5-[(2-aminoethyl)amino]naphthalene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-Aminoethylamino)-1-naphthalene-sulfonic acid sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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